![molecular formula C8H7N3 B092204 1,8-Naphthyridin-2-amine CAS No. 15992-83-3](/img/structure/B92204.png)
1,8-Naphthyridin-2-amine
Overview
Description
1,8-Naphthyridin-2-amine is a compound with the molecular formula C8H7N3 . It has a molecular weight of 145.16 g/mol . It is also known by other names such as 2-amino-1,8-naphthyridine and iminonaphthyridin .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridin-2-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The InChI string of 1,8-Naphthyridin-2-amine isInChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11)
. Its canonical SMILES is C1=CC2=C(N=C1)N=C(C=C2)N
. Chemical Reactions Analysis
1,8-Naphthyridin-2-amine has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis
1,8-Naphthyridin-2-amine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . Its topological polar surface area is 51.8 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Treatment of Bacterial Infections
Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations .
Ligands and Components of Light-Emitting Diodes
This class of heterocycles finds use as ligands and components of light-emitting diodes .
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells .
Molecular Sensors
They are also used in molecular sensors .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems .
Antimicrobial and Anticancer Properties
Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have shown promising antimicrobial and anticancer activities . Notably, certain compounds were identified as potent anticancer molecules and showed promising antitubercular efficacy .
Inhibition of MET, c-Kit, and VEGFR-2 Activities
The synthesized compounds of 1,8-Naphthyridin-2-amine have shown the ability to inhibit MET, c-Kit, and VEGFR-2 activities .
These are just a few of the many applications of 1,8-Naphthyridin-2-amine in scientific research. The compound continues to be a subject of interest due to its wide applicability in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
1,8-Naphthyridin-2-amine is a heterocyclic compound with diverse biological activities . It has been found to have antimicrobial and anticancer properties . .
Mode of Action
It is known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given its antimicrobial and anticancer properties, it is likely that it affects pathways related to cell growth and proliferation .
Pharmacokinetics
A study on hybrid pharmacophores of β-lactam, 1,8-naphthyridine, and secondary amines, which include 1,8-naphthyridin-2-amine, has shown promising admet (absorption, distribution, metabolism, excretion, and toxicity) properties .
Result of Action
It has been found to have antimicrobial and anticancer activities
Action Environment
It is known that the synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-2-amine, can be achieved through ecofriendly, safe, and atom economical approaches .
Future Directions
1,8-Naphthyridin-2-amine and its derivatives have gained attention due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery . Future research may focus on the development of new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
properties
IUPAC Name |
1,8-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
Record name | 1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridin-2-amine | |
CAS RN |
15992-83-3 | |
Record name | 1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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